molecular formula C8H7ClO4 B177349 Methyl 3-chloro-4,5-dihydroxybenzoate CAS No. 132496-77-6

Methyl 3-chloro-4,5-dihydroxybenzoate

Cat. No. B177349
M. Wt: 202.59 g/mol
InChI Key: SWRZROKGZUCAQN-UHFFFAOYSA-N
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Patent
US09447028B2

Procedure details

A solution of 3-chloro-4,5-dihydroxybenzoic acid (2) (3.16 g, 16.76 mmol) and chlorotrimethylsilane (6.36 mL, 50.3 mmol) in MeOH (50 mL) was stirred at 50° C., under nitrogen overnight. The solvent was removed in vacuo and the residue was partitioned between brine (75 mL) and EtOAc (75 mL). The organic layer was washed with brine (75 mL), dried over MgSO4 and filtered. The solvent was removed in vacuo to give methyl 3-chloro-4,5-dihydroxybenzoate (3) (3.26 g, 13.68 mmol, 82% yield): m/z 201 [M−H]− (ES−); 1H NMR (400 MHz, DMSO-d6) δ: 10.17 (2H, br s), 7.38 (1H, d), 7.35 (1H, d), 3.78 (3H, s).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
6.36 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:12])[C:10]=1[OH:11])[C:5]([OH:7])=[O:6].Cl[Si](C)(C)[CH3:15]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:12])[C:10]=1[OH:11])[C:5]([O:7][CH3:15])=[O:6]

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1O)O
Name
Quantity
6.36 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between brine (75 mL) and EtOAc (75 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=C(C1O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.68 mmol
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.